molecular formula C17H18BrNO2 B8029188 Benzyl N-(4-bromophenyl)-N-propylcarbamate

Benzyl N-(4-bromophenyl)-N-propylcarbamate

Cat. No.: B8029188
M. Wt: 348.2 g/mol
InChI Key: LQYBIBOLGBARBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(4-bromophenyl)-N-propylcarbamate is an organic compound characterized by the presence of a benzyl group, a bromophenyl group, and a propylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(4-bromophenyl)-N-propylcarbamate typically involves the reaction of benzyl chloroformate with N-(4-bromophenyl)-N-propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl N-(4-bromophenyl)-N-propylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

    N-(4-bromophenyl)carbamate derivatives: These compounds share the bromophenylcarbamate moiety and exhibit similar chemical reactivity.

    Benzyl carbamate derivatives: Compounds with a benzyl carbamate structure also show comparable properties and applications.

Uniqueness: Benzyl N-(4-bromophenyl)-N-propylcarbamate is unique due to the combination of its benzyl, bromophenyl, and propylcarbamate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl N-(4-bromophenyl)-N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-2-12-19(16-10-8-15(18)9-11-16)17(20)21-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYBIBOLGBARBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=C(C=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.